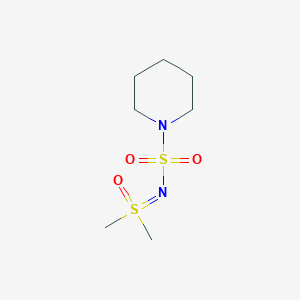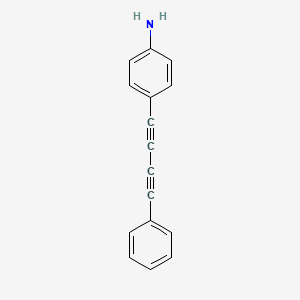
cobalt(2+);oxalate;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+);oxalate;dihydrate, also known as cobalt(II) oxalate dihydrate, is an inorganic compound with the chemical formula CoC₂O₄·2H₂O. It appears as a gray or pink powder and is odorless. This compound is a coordination polymer where oxalate ligands bridge cobalt centers, each adopting an octahedral coordination geometry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt(2+);oxalate;dihydrate can be synthesized by reacting cobalt(II) salts with oxalic acid in an aqueous solution. The reaction typically involves dissolving cobalt nitrate hexahydrate in water to form solution A and dissolving oxalic acid in water to form solution B. These solutions are then mixed and allowed to react in a water bath, resulting in the precipitation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of recycling lithium-ion batteries. The cobalt is obtained from the cathode material (LiCoO₂) by leaching with sulfuric acid, followed by precipitation with ammonium oxalate . Another method involves using cobalt-containing waste from chemical cobalt plating processes. The waste solution, containing cobalt(II), is treated with oxalate to precipitate this compound .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(2+);oxalate;dihydrate undergoes various chemical reactions, including:
Thermal Decomposition: Upon heating, this compound decomposes to form cobalt oxide (CoO) and carbon dioxide (CO₂).
Oxidation: This compound can be oxidized to form cobalt(III) oxalate complexes.
Coordination Reactions: It can react with ligands such as ammonia to form coordination complexes like [Co(NH₃)₆]²⁺.
Common Reagents and Conditions
Thermal Decomposition: Typically conducted at temperatures around 230°C.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coordination Reactions: Involves ligands like ammonia or ethylenediamine under aqueous conditions.
Major Products
Thermal Decomposition: Produces cobalt oxide (CoO) and carbon dioxide (CO₂).
Oxidation: Forms cobalt(III) oxalate complexes.
Coordination Reactions: Yields various cobalt coordination complexes.
Aplicaciones Científicas De Investigación
Cobalt(2+);oxalate;dihydrate has several scientific research applications:
Chemistry: Used in the preparation of cobalt catalysts and cobalt metal powder for powder-metallurgical applications.
Biology: Acts as a stabilizer for hydrogen cyanide and as a temperature indicator.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in battery manufacturing, particularly in the recycling of lithium-ion batteries.
Mecanismo De Acción
The mechanism of action of cobalt(2+);oxalate;dihydrate involves its ability to form coordination complexes with various ligands. This property is exploited in catalysis, where this compound acts as a precursor to active cobalt catalysts. The thermal decomposition of this compound to cobalt oxide is a key step in many industrial processes . The dehydration process involves nucleation and growth mechanisms, with an apparent activation energy of 99.84 kJ·mol⁻¹ .
Comparación Con Compuestos Similares
Similar Compounds
- Nickel(2+);oxalate;dihydrate
- Iron(2+);oxalate;dihydrate
- Manganese(2+);oxalate;dihydrate
- Copper(2+);oxalate;dihydrate
Uniqueness
Cobalt(2+);oxalate;dihydrate is unique due to its specific coordination geometry and its ability to form stable complexes with a variety of ligands. This makes it particularly useful in catalysis and industrial applications. Additionally, its role in the recycling of lithium-ion batteries highlights its importance in sustainable technologies .
Propiedades
Fórmula molecular |
C2H4CoO6 |
|---|---|
Peso molecular |
182.98 g/mol |
Nombre IUPAC |
cobalt(2+);oxalate;dihydrate |
InChI |
InChI=1S/C2H2O4.Co.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 |
Clave InChI |
MWHSMSAKVHVSAS-UHFFFAOYSA-L |
SMILES canónico |
C(=O)(C(=O)[O-])[O-].O.O.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


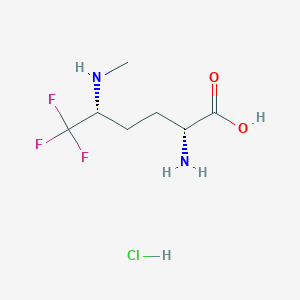

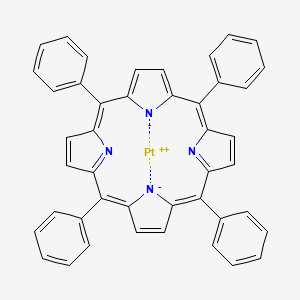
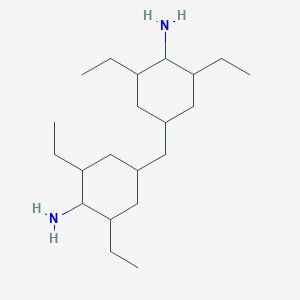

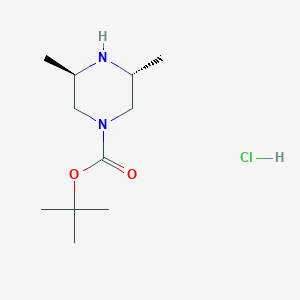
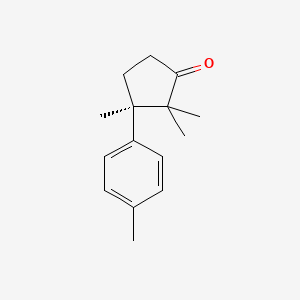
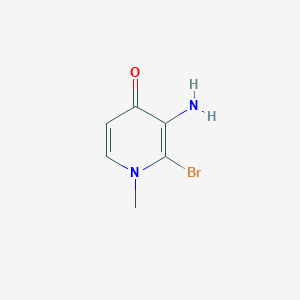


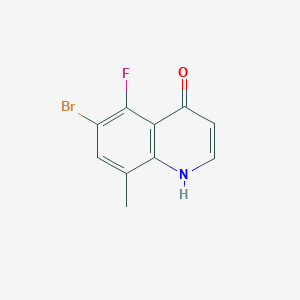
![1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13145442.png)
